

# Bioactive Lignans from Piper kadsura: A Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the bioactive lignans isolated from Piper kadsura and closely related species within the Piperaceae and Schisandraceae families. It details their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

### Introduction

Piper kadsura (Choisy) Ohwi, a perennial vine native to Southern China, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatic arthritis and asthma.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich content of lignans and neolignans.[2] These phenolic compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-platelet, neuroprotective, and hepatoprotective effects.[1][2] This guide synthesizes the current scientific literature on the bioactive lignans from Piper kadsura and its botanical relatives, with a focus on quantitative data, experimental protocols, and the molecular pathways through which these compounds exert their effects.

# Bioactive Lignans and Their Pharmacological Activities



A variety of lignans with significant biological activities have been isolated from Piper kadsura and species of the closely related genus Kadsura. The primary activities investigated include anti-platelet aggregation, anti-neuroinflammatory, hepatoprotective, and anti-rheumatoid arthritis effects.

## **Anti-Platelet Aggregation Activity**

Several lignans from Kadsura interior have been shown to inhibit adenosine diphosphate (ADP)-induced platelet aggregation. Among the isolated compounds, kadsutherin F demonstrated the most potent activity.[3]

Table 1: Anti-Platelet Aggregation Activity of Lignans from Kadsura interior

| Compound              | Concentration (µM) | Inhibition (%) |
|-----------------------|--------------------|----------------|
| Kadsutherin E         | 100                | 11.77 ± 2.93   |
| Kadsutherin F         | 100                | 49.47 ± 2.93   |
| Kadsutherin G         | 100                | Not specified  |
| Kadsutherin H         | 100                | Not specified  |
| Acetoxyl oxokadsurane | 100                | Not specified  |
| Heteroclitin D        | 100                | Not specified  |

Data sourced from Molecules 2018, 23(6), 1279.[3]

### **Anti-Neuroinflammatory Activity**

Neolignans isolated from the aerial parts of Piper kadsura have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Piperkadsin C and futoquinol were identified as potent inhibitors of NO production.[4] Other neolignans from Piper kadsura have also shown significant inhibition of NO generation in RAW 264.7 cells.[5]

Table 2: Anti-Neuroinflammatory Activity of Lignans from Piper kadsura



| Compound                                | Cell Line                  | IC50 (μM)    |
|-----------------------------------------|----------------------------|--------------|
| Piperkadsin C                           | BV-2                       | 14.6         |
| Futoquinol                              | BV-2                       | 16.8         |
| Compound 3 (from Nat Prod<br>Res. 2024) | RAW 264.7                  | 34.29 ± 0.82 |
| Compound 7 (from Nat Prod<br>Res. 2024) | RAW 264.7                  | 47.5 ± 5.81  |
| Piperkadsin A                           | Human PMN (ROS inhibition) | 4.3 ± 1.0    |
| Piperkadsin B                           | Human PMN (ROS inhibition) | 12.2 ± 3.2   |
| Futoquinol                              | Human PMN (ROS inhibition) | 13.1 ± 5.3   |

Data sourced from Bioorg. Med. Chem. Lett. 2009, 19(23), 6675-6677, Nat. Prod. Res. 2024, 1-9, and J. Nat. Prod. 2006, 69(5), 842-844.[4][5][6]

## **Hepatoprotective Activity**

Dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea have demonstrated protective effects against acetaminophen (APAP)-induced toxicity in HepG2 cells. Several compounds, including heilaohuguosus A and L, showed significant hepatoprotective activity.[7] [8]

Table 3: Hepatoprotective Activity of Lignans from Kadsura coccinea

| Compound                    | Concentration (µM) | Cell Survival Rate (%) |
|-----------------------------|--------------------|------------------------|
| Heilaohuguosus A            | 10                 | 53.5 ± 1.7             |
| Heilaohuguosus L            | 10                 | 55.2 ± 1.2             |
| Tiegusanin I                | 10                 | 52.5 ± 2.4             |
| Kadsuphilol I               | 10                 | 54.0 ± 2.2             |
| Bicyclol (Positive Control) | 10                 | 52.1 ± 1.3             |



Data sourced from Phytochemistry 2021, 184, 112678.[7][8]

## **Anti-Rheumatoid Arthritis Activity**

Lignans and triterpenoids from the roots of Kadsura coccinea have been evaluated for their inhibitory effects on the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. Several compounds exhibited potent anti-proliferative activity.[9][10][11][12]

Table 4: Anti-Rheumatoid Arthritis Activity of Compounds from Kadsura coccinea

| Compound                                  | IC50 (μM)    |
|-------------------------------------------|--------------|
| Heilaohusu A                              | 14.57        |
| Compound 7 (from Fitoterapia 2019)        | 11.70        |
| Heilaohutriterpene B                      | 9.57 ± 0.84  |
| Coccinone B                               | 3.08 ± 1.59  |
| Kadsuralignan H                           | 19.09 ± 2.42 |
| Compound 17 (from Front. Pharmacol. 2021) | 7.52         |
| Compound 18 (from Front. Pharmacol. 2021) | 8.85         |
| Compound 31 (from Front. Pharmacol. 2021) | 7.97         |

Data sourced from Fitoterapia 2019, 139, 104368, Phytochemistry 2025, 231, 114341, and Front. Pharmacol. 2021, 12, 692038.[9][10][11][12]

# **Experimental Protocols**

This section provides detailed methodologies for the key bioassays cited in this review.

## **ADP-Induced Platelet Aggregation Assay**

This protocol is based on the turbidimetric method for measuring platelet aggregation in platelet-rich plasma (PRP).[3][13]

Materials:

### Foundational & Exploratory



- Freshly drawn human or animal whole blood anticoagulated with 3.2% sodium citrate.
- Adenosine diphosphate (ADP) solution.
- Phosphate-buffered saline (PBS).
- Platelet aggregometer.
- Centrifuge.

#### Procedure:

- Preparation of Platelet-Rich Plasma (PRP): Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
- Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which is used as a reference.
- Assay:
  - Adjust the platelet count in the PRP to a standardized concentration using PPP.
  - Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
  - Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
  - Add the test lignan compound (dissolved in a suitable solvent like DMSO) to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C.
  - Induce platelet aggregation by adding a specific concentration of ADP.
  - Record the change in light transmittance for a set period (e.g., 5-10 minutes) as the platelets aggregate.
- Data Analysis: Calculate the percentage of inhibition of platelet aggregation by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation.



# Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglial Cells

This assay measures the inhibitory effect of lignans on NO production in LPS-stimulated BV-2 cells using the Griess reagent.[4][14][15]

#### Materials:

- BV-2 microglial cells.
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Lipopolysaccharide (LPS).
- Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- · Sodium nitrite standard solution.
- 96-well culture plates.
- · Microplate reader.

#### Procedure:

- Cell Culture: Seed BV-2 cells in a 96-well plate at a suitable density (e.g., 2.5 x 10<sup>4</sup> cells/well) and allow them to adhere overnight.
- Treatment:
  - Pre-treat the cells with various concentrations of the test lignan for a specific duration (e.g., 1 hour).
  - Stimulate the cells with LPS (e.g., 1 μg/mL) and incubate for an additional 24-48 hours.
- Griess Assay:



- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes in the dark.
- Measure the absorbance at 540-550 nm using a microplate reader.
- Data Analysis: Determine the nitrite concentration in the samples by comparing the
  absorbance to a standard curve generated with known concentrations of sodium nitrite.
   Calculate the percentage of inhibition of NO production. A cell viability assay (e.g., MTT
  assay) should be performed in parallel to rule out cytotoxicity of the test compounds.

# Hepatoprotective Activity Assay in Acetaminophen (APAP)-Induced HepG2 Cells

This assay evaluates the ability of lignans to protect human hepatoma HepG2 cells from APAP-induced toxicity.[7]

#### Materials:

- HepG2 cells.
- Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
- Acetaminophen (APAP) solution.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Dimethyl sulfoxide (DMSO).
- 96-well culture plates.
- Microplate reader.

#### Procedure:

• Cell Culture: Seed HepG2 cells into 96-well plates and allow them to attach overnight.



- Treatment: Add the test lignan compounds at the desired concentration and APAP (at a final
  concentration that induces significant cell death, e.g., 5 mM) to the cells and incubate for 24
  hours.
- MTT Assay:
  - Remove the culture medium and add fresh medium containing MTT solution.
  - Incubate for 4 hours to allow the formation of formazan crystals.
  - Remove the MTT solution and dissolve the formazan crystals in DMSO.
  - Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. An
  increase in cell viability in the presence of the lignan compared to APAP alone indicates a
  hepatoprotective effect.

# Anti-Proliferation Assay in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

This assay assesses the inhibitory effect of lignans on the proliferation of human RA-FLS cells. [11]

#### Materials:

- Human RA-FLS cells.
- DMEM/F-12 medium with 10% FBS.
- MTT or CCK-8 solution.
- 96-well culture plates.
- Microplate reader.

#### Procedure:



- Cell Culture: Seed RA-FLS cells into 96-well plates and allow them to adhere for 12 hours.
- Treatment: Treat the cells with different concentrations of the test lignan compounds and incubate for 48 hours.
- Cell Viability Assay (MTT or CCK-8):
  - Add the MTT or CCK-8 reagent to each well and incubate for the recommended time.
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

# **Signaling Pathways and Mechanisms of Action**

The bioactive lignans from Piper kadsura and related species exert their effects through the modulation of key cellular signaling pathways.

## Nrf2 Signaling Pathway in Hepatoprotection

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Lignans with hepatoprotective activity are thought to activate this pathway, thereby enhancing the cellular antioxidant capacity and protecting liver cells from damage.





Click to download full resolution via product page

Caption: Nrf2 signaling pathway activation by lignans.

# NF-κB Signaling Pathway in Anti-Rheumatoid Arthritis Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Lignans with anti-rheumatoid arthritis activity have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators and suppressing the proliferation of RA-FLS cells.





Click to download full resolution via product page

Caption: Inhibition of the NF-кВ signaling pathway by lignans.

## 5-HT1A Receptor Signaling in Sedative Effects

The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in mood and anxiety. It is a G-protein coupled receptor that, upon activation, can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This can result in the modulation of downstream



effectors such as protein kinase A (PKA) and ultimately influence neuronal excitability. Some lignans are suggested to exert their sedative and hypnotic effects by acting as agonists at this receptor.[16][17][18][19][20]



Click to download full resolution via product page

Caption: 5-HT1A receptor signaling pathway modulated by lignans.

### Conclusion

The lignans from Piper kadsura and related species represent a promising class of natural products with a wide range of therapeutic applications. Their demonstrated anti-platelet, anti-neuroinflammatory, hepatoprotective, and anti-rheumatoid arthritis activities, coupled with an increasing understanding of their mechanisms of action, highlight their potential for the development of novel pharmaceuticals. This technical guide provides a solid foundation for further research and development in this area, offering valuable data and methodologies to aid in the exploration of these potent bioactive compounds. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and safety of these lignans to translate their therapeutic potential into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. mdpi.com [mdpi.com]
- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory neolignans from Piper kadsura PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heilaohuguosus A-S from the fruits of Kadsura coccinea and their hepatoprotective activity
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Lignans from roots of Kadsura coccinea PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. The 5-HT1A receptor: Signaling to behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]



- 19. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance Serotonin Receptors in Neurobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bioactive Lignans from Piper kadsura: A Technical Review of Their Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14749493#literature-review-of-bioactive-lignans-from-piper-kadsura]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com